A potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula.
See also: Octreotide (has active moiety).
Octreotide
CAS No.: 79517-01-4
Cat. No.: VC21367207
Molecular Formula: C53H74N10O14S2
Molecular Weight: 1139.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79517-01-4 |
---|---|
Molecular Formula | C53H74N10O14S2 |
Molecular Weight | 1139.3 g/mol |
IUPAC Name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Standard InChI | InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |
Standard InChI Key | QWFYIFWTVZFPRY-LODIGNQBSA-N |
Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O |
SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
Canonical SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |
Melting Point | 153-156 |
Mechanism of Action
Octreotide's biological effects stem from its high-affinity binding to somatostatin receptors, particularly the somatostatin receptor subtype 2 (SST2). This binding initiates a cascade of cellular responses through G protein-coupled mechanisms .
Receptor Interactions
Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in blood vessels. The downstream signaling pathway involves:
-
Stimulation of phospholipase C
-
Production of 1,4,5-inositol triphosphate
-
Action on L-type calcium channels
This receptor interaction suppresses luteinizing hormone (LH), reduces splanchnic blood flow, and inhibits the secretion of various peptides including serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, and pancreatic polypeptide .
Pharmacokinetics
Octreotide displays complex pharmacokinetics that vary based on the formulation used, administration route, and patient factors.
Absorption and Distribution
After subcutaneous (SC) injection, immediate-release octreotide is rapidly and completely absorbed from the injection site, with peak plasma concentrations reached within 30 minutes . The volume of distribution is approximately 0.4 L/kg, with 65% plasma protein binding . Octreotide crosses the human placenta to the fetus, and animal studies indicate highest tissue concentrations in the liver, kidneys, skin, and lungs .
Metabolism and Elimination
Octreotide undergoes 30-40% extraction in the liver, possibly metabolized into smaller peptides . Approximately 32% of the dose is excreted unchanged in urine, confirming renal excretion as a primary elimination pathway . The terminal half-life varies by administration route:
-
SC: 100 minutes
-
IV: Biphasic elimination with alpha half-life of 10 minutes and beta half-life of 90 minutes
The systemic clearance is approximately 160 mL/min .
Pharmacokinetics of Long-Acting Formulations
The long-acting release (LAR) formulation of octreotide demonstrates a distinctive pharmacokinetic profile characterized by:
-
Initial peak within 1 hour post-injection
-
Progressive decrease to undetectable levels over 24 hours
-
Subtherapeutic levels for approximately 7 days
-
Gradual increase to plateau concentrations around day 14
Following a single intramuscular injection of LAR, octreotide concentration decreases slowly after approximately day 42, reflecting the terminal degradation phase of the polymer matrix dosage form .
Table 1: Plasma Octreotide Concentrations by Dose (pg/mL)
Monthly Dose | Historical Levels | Current Levels | Decrease (%) |
---|---|---|---|
30 mg/mo | ~5,000 | 2,205 ± 1,739 | ~56% |
60 mg/mo | ~11,000 | 5,792 ± 3,166 | ~47% |
120 mg/mo | ~20,000-22,000 | 6,354 ± 2,097 | ~67-70% |
Based on data from clinical monitoring studies
Formulations and Administration Routes
Multiple formulations of octreotide have been developed to address various clinical needs and improve patient convenience.
Available Formulations
Octreotide is commercially available in several formats:
-
Immediate-release injection (Sandostatin®) - typically administered subcutaneously 2-4 times daily
-
Long-acting release depot injection (Sandostatin® LAR®) - administered intramuscularly every 4 weeks
-
Oral octreotide capsules (OOC, Mycapssa®) - recently developed oral formulation
Administration Considerations
The immediate-release formulation requires frequent administration (typically 2-4 times daily), while the LAR formulation offers the convenience of once-monthly dosing . The development of oral octreotide capsules represents a significant advancement in patient convenience, potentially improving treatment satisfaction and adherence .
Clinical Applications
Octreotide has demonstrated efficacy across a wide range of clinical conditions, particularly those characterized by peptide or hormone hypersecretion.
Acromegaly
Octreotide is a mainstay in the medical management of acromegaly, a condition characterized by excessive growth hormone production. In comparative trials, octreotide proved significantly superior to bromocriptine in patients with acromegaly . Recent data from the MPOWERED trial showed that oral octreotide capsules maintained biochemical response rates of 89.7%, 87.8%, and 93.5% at years 1, 2, and 3, respectively .
Thyrotropinomas
Clinical studies have demonstrated octreotide's effectiveness in treating thyrotropinomas (TSH-secreting pituitary adenomas), providing a valuable medical therapy option for these rare tumors .
Carcinoid Syndrome
Octreotide offers significant advantages over existing therapies in managing carcinoid syndrome and can effectively reverse potentially life-threatening carcinoid crises . It controls the characteristic flushing and diarrhea by inhibiting the secretion of bioactive substances from carcinoid tumors .
VIPomas
In trials involving patients with tumors producing vasoactive intestinal peptide (VIPomas), octreotide has proven to be an effective first-line treatment for this condition, which typically presents with severe secretory diarrhea and has often metastasized before diagnosis .
Secretory Diarrhea
Limited studies in patients with high-output secretory diarrhea, including cryptosporidium-related diarrhea associated with AIDS, have shown octreotide to be effective in reducing stool output .
Small Bowel Fistulas
Octreotide has demonstrated efficacy in reducing fistula output in patients with small bowel fistulas, though more rigorous clinical trials are needed to confirm its long-term usefulness in this indication .
Meningiomas
Research indicates potential utility in treating meningiomas, particularly WHO Grade I tumors in the skull base. Octreotide acts as an antiproliferative agent in these tumors, limiting growth rather than inducing tumor shrinkage .
Efficacy Data from Clinical Studies
Acromegaly Studies
The MPOWERED (Maintenance of acromegaly Patients with Octreotide capsules compared With injections—Evaluation of REsponse Durability) trial provided robust data on octreotide efficacy in acromegaly. The study featured a unique design allowing within-patient evaluations by transitioning between oral octreotide capsules and injectable somatostatin receptor ligands .
Table 2: Biochemical Response Rates in MPOWERED Trial
Assessment Period | Responders/Total | Response Rate (%) | 95% CI |
---|---|---|---|
Year 1 extension | 52/58 | 89.7% | 78.8-96.1% |
Year 2 extension | 36/41 | 87.8% | 73.8-95.9% |
Year 3 extension | 29/31 | 93.5% | 78.6-99.2% |
Biochemical response defined as insulin-like growth factor I < 1.3 × upper limit of normal
Neuroendocrine Tumor Studies
Studies examining octreotide LAR dose escalation in patients with neuroendocrine tumors have documented improvement in carcinoid syndrome symptoms, supporting the clinical practice of above-standard dosing in certain patient populations .
Meningioma Research
In vitro studies involving 80 meningioma samples (including 31 WHO Grade II and 4 WHO Grade III tumors) found that octreotide significantly decreased cell proliferation in 88% of meningiomas. The antiproliferative effect was more pronounced in meningiomas expressing high levels of somatostatin receptor subtype 2 (SST2). Response was positively correlated with merlin protein levels and inversely correlated with phosphorylated p70-S6 kinase levels .
Dosing Strategies and Considerations
Dose Titration
Octreotide dosing typically requires individualization based on clinical response and hormone levels. For acromegaly, titration is guided by insulin-like growth factor 1 (IGF-1) levels and symptom control .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume